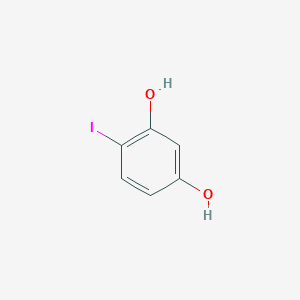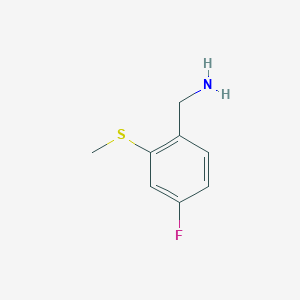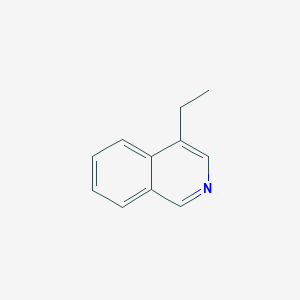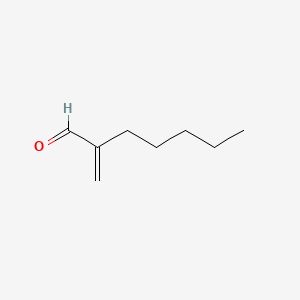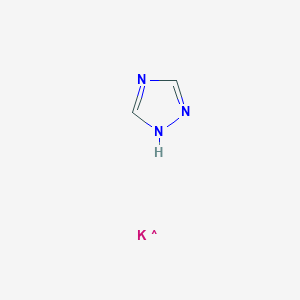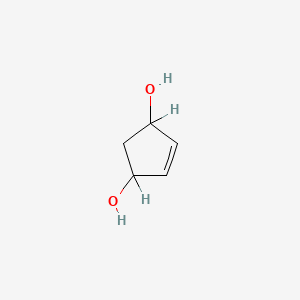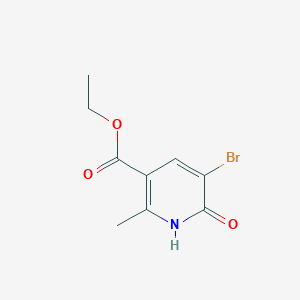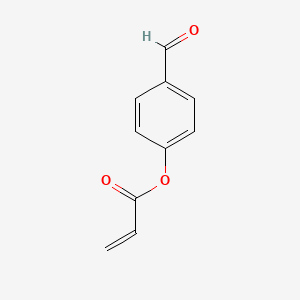
Graveolinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Graveolinine belongs to the class of organic compounds known as quinolines and derivatives . It is a compound containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . Graveolinine is one of the quinoline alkaloids found in Ruta graveolens, a plant that has been used worldwide due to its diverse medicinal properties .
Synthesis Analysis
The synthesis of Graveolinine involves a general nucleophilic aromatic substitution reaction that converts cationic trimethylaminated bipyridines into a series of functionalized bipyridines . A novel synthetic strategy for Graveolinine has been described, which involves the conversion of pure Graveolinine to Graveoline with DMF/MeI at 80°C for 4-5 hours .
Molecular Structure Analysis
Graveolinine has a molecular formula of C17H13NO3 . The molecular structure of Graveolinine is characterized by a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving Graveolinine are complex and diverse. The metabolism from plants is quite diverse with long and complicated chemical reactions . A general nucleophilic aromatic substitution reaction that converts cationic trimethylaminated bipyridines into a series of functionalized bipyridines has been reported .
Mécanisme D'action
While the exact mechanism of action of Graveolinine is not fully understood, it is known that Ruta graveolens, which contains Graveolinine, has various pharmacological activities including contraceptive, anti-inflammatory, antimicrobial, antipyretic, antioxidant, analgesic, antihyperglycemic, free radical scavenging, hypotensive, antiviral, and antiplasmodial effects . Graveolinine has also been tested for anti-angiogenic activity .
Safety and Hazards
Orientations Futures
Regarding the improvement in production of secondary compounds from Ruta graveolens, there is still a gap in the knowledge about the biosynthetic pathway of various bioactive compounds. Future studies could focus on solving this problem in order to increase the production of bioactive compounds from R. graveolens .
Propriétés
Numéro CAS |
4179-37-7 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline |
InChI |
InChI=1S/C17H13NO3/c1-19-16-9-14(18-13-5-3-2-4-12(13)16)11-6-7-15-17(8-11)21-10-20-15/h2-9H,10H2,1H3 |
Clé InChI |
QGCORDIPOBZNKC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
melting_point |
116-117°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)
